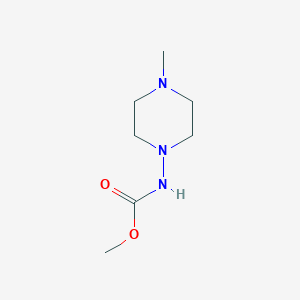Methyl (4-methylpiperazin-1-yl)carbamate
CAS No.:
Cat. No.: VC14653329
Molecular Formula: C7H15N3O2
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H15N3O2 |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | methyl N-(4-methylpiperazin-1-yl)carbamate |
| Standard InChI | InChI=1S/C7H15N3O2/c1-9-3-5-10(6-4-9)8-7(11)12-2/h3-6H2,1-2H3,(H,8,11) |
| Standard InChI Key | LVBXREUQHFLZKE-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)NC(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl (4-methylpiperazin-1-yl)carbamate consists of a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4—modified by a methyl group at the 4-position and a carbamate functional group (-OC(=O)OCH) at the 1-position . The carbamate group introduces polarity and hydrogen-bonding capacity, which influence the compound’s solubility and reactivity.
Key Structural Features:
-
Piperazine Core: Provides a rigid scaffold for functionalization.
-
4-Methyl Substitution: Enhances lipophilicity and modulates electronic properties.
-
Carbamate Moiety: Contributes to hydrolytic stability and potential bioactivity .
Physicochemical Properties
The compound’s calculated LogP (partition coefficient) of 0.32 suggests moderate hydrophilicity, while its polar surface area (61.6 Ų) indicates significant hydrogen-bonding potential . These properties make it suitable for applications requiring balanced solubility and membrane permeability.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of methyl (4-methylpiperazin-1-yl)carbamate typically involves multi-step organic reactions. A common pathway includes:
-
Piperazine Functionalization:
-
Methylation: Introduction of the 4-methyl group via alkylation using methyl iodide or dimethyl sulfate under basic conditions .
-
Carbamate Formation: Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group .
-
-
Purification: Flash column chromatography or recrystallization yields the final product with >95% purity .
Stability and Degradation
The compound exhibits stability under ambient conditions but undergoes hydrolysis in acidic or alkaline environments, yielding 4-methylpiperazine and methyl carbamic acid . This reactivity is critical for its potential use as a prodrug or hydrolyzable linker in drug delivery systems.
Pharmacological and Biological Applications
Central Nervous System (CNS) Targeting
The compound’s ability to cross the blood-brain barrier (BBB) has been explored in neuropharmacology. Piperazine derivatives act as:
-
Dopamine Receptor Modulators: Potential applications in treating schizophrenia and Parkinson’s disease .
-
Serotonin Antagonists: Investigated for antidepressant and anxiolytic effects .
Industrial and Material Science Applications
Chemical Intermediates
Methyl (4-methylpiperazin-1-yl)carbamate serves as a precursor in synthesizing:
-
Polymer Additives: Enhances thermal stability in polyurethanes and epoxies.
-
Coordination Complexes: Forms stable chelates with transition metals (e.g., Cu, Fe) for catalytic applications .
Advanced Material Synthesis
Recent studies highlight its role in creating:
-
Metal-Organic Frameworks (MOFs): Piperazine-carbamate linkers improve porosity and gas adsorption capacity .
-
Drug Delivery Systems: Hydrolyzable carbamate bonds enable controlled release of therapeutics .
Comparative Analysis with Structural Analogs
To contextualize its uniqueness, methyl (4-methylpiperazin-1-yl)carbamate is compared to related piperazine derivatives (Table 1) .
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| Piperazine Carbamate | Unsubstituted piperazine core | Lower lipophilicity; reduced BBB penetration |
| N-Methylpiperazine | Lacks carbamate group | Higher basicity; limited hydrolytic stability |
| 4-Ethylpiperazin-1-yl Carbamate | Ethyl substitution at 4-position | Enhanced metabolic stability |
Table 1: Structural and functional comparison of piperazine derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume